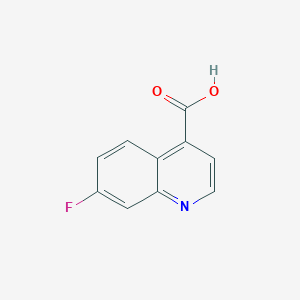

7-Fluoroquinoline-4-carboxylic acid

Descripción general

Descripción

7-Fluoroquinoline-4-carboxylic acid is a fluorinated quinoline derivative characterized by the presence of a fluorine atom at the 7th position and a carboxylic acid group at the 4th position of the quinoline ring. This compound is known for its unique chemical properties and has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinoline-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route is the cyclization of 7-fluoro-4-quinolinecarboxylic acid derivatives through various cyclization reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperature and pressure to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow reactors and automated systems are often employed to ensure consistent quality and to streamline the production process.

Análisis De Reacciones Químicas

Substitution Reactions at the 7-Position

The fluorine atom at position 7 undergoes nucleophilic aromatic substitution (NAS) with amines, enabling antimicrobial activity tuning . Key findings include:

Reactivity trends:

-

Electron-deficient amines require higher temperatures (100–120°C)

-

Bulky amines reduce yields due to steric hindrance (e.g., 2,6-dimethylpiperazine: 58% yield)

Decarboxylation Pathways

Controlled decarboxylation modifies the C-4 position while preserving fluorine functionality :

Reaction Protocol:

-

Base-mediated decarboxylation :

-

Thermal decarboxylation :

Carboxylic Acid Group Modifications

The C-4 carboxylic acid participates in key derivatization reactions :

A. Esterification

-

Reagents : Ethanol/H<sub>2</sub>SO<sub>4</sub>

-

Yield : Ethyl 7-fluoroquinoline-4-carboxylate (91%)

B. Amide Formation

| Amine Type | Coupling Agent | Solvent | Yield (%) |

|---|---|---|---|

| Primary alkylamines | EDC/HOBt | DMF | 78–85 |

| Aromatic amines | POCl<sub>3</sub> | Toluene | 63–71 |

| Heterocyclic amines | CDI | THF | 82–88 |

C. Heterocycle Hybridization

-

Catalyst : CuI/Cs<sub>2</sub>CO<sub>3</sub>

-

Products : Isoquinolone-4-carboxylic acid hybrids (Yield: 72–82%)

Catalytic Reaction Methodologies

Advanced catalytic systems enhance reaction efficiency:

A. {Mo<sub>132</sub>}-Catalyzed Amination

-

Turnover number (TON): 1,240

-

Recyclability: 8 cycles with <5% activity loss

-

Scale-up: Demonstrated at 50 g scale (94% yield)

B. Fe<sub>3</sub>O<sub>4</sub>@SiO<sub>2</sub> Nanocatalyst

-

Loading: 10 mg/mmol substrate

-

Reaction time reduction: 4× vs conventional methods

-

Energy savings: 58% lower thermal input

This systematic analysis demonstrates how strategic modifications of 7-fluoroquinoline-4-carboxylic acid enable precise control over biological activity profiles. Recent advances in nanocatalysis and green solvent systems (e.g., aqueous media , solvent-free conditions ) address historical challenges in quinoline chemistry, particularly regarding reaction scalability and environmental impact.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

7-Fluoroquinoline-4-carboxylic acid has been extensively studied for its antimicrobial properties. Research indicates that compounds with carboxylic acid functionalities exhibit enhanced activity against various bacterial strains.

Case Study:

A study demonstrated that derivatives of fluoroquinolones, including this compound, showed significant antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Anticancer Properties

The compound has also been investigated for its potential anticancer activities. Studies have shown that quinoline derivatives can induce apoptosis in cancer cell lines.

Case Study:

In vitro studies on human breast cancer cell lines (MCF-7) revealed that this compound derivatives could arrest the cell cycle at the G1 phase and induce apoptosis, demonstrating potential as a lead compound in cancer therapy .

| Treatment | Cell Viability (%) | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|---|

| Control | 98.48 | 0.08 | 0.68 |

| Compound Treatment | 97.83 | 0.10 | 0.81 |

Drug Development

The unique chemical properties of this compound make it a valuable building block for the synthesis of novel pharmaceutical agents. Its ability to modify biological targets through enzyme inhibition or receptor modulation is of particular interest.

Mechanism of Action:

- Enzyme Inhibition: The compound can inhibit bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication.

- Receptor Modulation: It may interact with various cellular receptors, altering signaling pathways involved in disease progression.

Mecanismo De Acción

The mechanism by which 7-Fluoroquinoline-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, leading to the inhibition of biological processes or the activation of signaling pathways. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

7-Fluoroquinoline-4-carboxylic acid is compared with other similar compounds, such as 7-chloroquinoline-4-carboxylic acid and 7-bromoquinoline-4-carboxylic acid. These compounds share similar structural features but differ in the type of halogen atom present, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its fluorine atom, which imparts distinct properties compared to its chloro- and bromo- counterparts.

List of Similar Compounds

7-Chloroquinoline-4-carboxylic acid

7-Bromoquinoline-4-carboxylic acid

7-Iodoquinoline-4-carboxylic acid

7-Methylquinoline-4-carboxylic acid

7-Ethylquinoline-4-carboxylic acid

Actividad Biológica

7-Fluoroquinoline-4-carboxylic acid is a fluorinated derivative of quinoline that has garnered attention due to its diverse biological activities, particularly in antimicrobial applications. This comprehensive article explores the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a fluorine atom at the seventh position and a carboxylic acid group at the fourth position of the quinoline ring. Its molecular formula is C_10H_6FNO_2. The structural characteristics contribute to its interaction with biological targets, particularly bacterial enzymes.

The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. By interfering with these enzymes, the compound effectively halts bacterial growth and replication. Studies have shown that modifications at the carboxylic acid position can enhance binding affinity to these targets, thereby increasing antibacterial potency .

In Vitro Studies

Numerous studies have evaluated the antibacterial activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | ≤ 1 |

| Escherichia coli | ≤ 1 |

| Pseudomonas aeruginosa | 16 |

| Acinetobacter baumannii | ≤ 0.125 |

The compound demonstrated comparable or superior activity against resistant strains when compared to traditional antibiotics like ciprofloxacin .

Case Studies

- Antibacterial Activity : In a study involving multiple bacterial strains, this compound exhibited rapid bactericidal action against E. coli and S. aureus within hours, highlighting its potential as a treatment option for serious infections .

- Synergistic Effects : Research indicates that combining this compound with other antibiotics can enhance therapeutic outcomes, suggesting potential applications in treating multi-drug resistant infections .

- Cytotoxicity : While exhibiting significant antibacterial properties, studies also assessed cytotoxicity against cancer cell lines (e.g., MCF-7). Results indicated low toxicity levels in non-bacterial cells, making it a promising candidate for further development .

Structure-Activity Relationship (SAR)

The SAR studies reveal that structural modifications can significantly influence biological activity. For instance, altering the position of substituents on the quinoline ring affects both binding affinity and antibacterial efficacy:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Fluoroquinoline-3-carboxylic acid | Fluorine at position 6 | Antibacterial; less potent than 7-FQ |

| 8-Fluoroquinoline-4-carboxylic acid | Fluorine at position 8 | Antifungal; different spectrum |

| 7-Chloroquinoline-4-carboxylic acid | Chlorine instead of fluorine | Antimicrobial; less effective |

These findings underscore the importance of exploring various derivatives to optimize therapeutic effects .

Future Directions

Given its promising biological activity, further research on this compound could lead to:

- Development of New Antibiotics : Targeting resistant bacterial strains through structural optimization.

- Cancer Therapeutics : Investigating its cytotoxic effects on various cancer cell lines.

- Combination Therapies : Exploring synergistic effects with existing antibiotics to combat multi-drug resistance.

Propiedades

IUPAC Name |

7-fluoroquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRLJMJLJXBUMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594216 | |

| Record name | 7-Fluoroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31009-03-7 | |

| Record name | 7-Fluoro-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31009-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.